molecular formula C8H13F3N2O2 B1492842 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 1861847-50-8

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1492842
CAS RN: 1861847-50-8
M. Wt: 226.2 g/mol
InChI Key: NMENWQSXYFNAQR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is an organic compound . It has a molecular formula of C8H13F3N2O2 and a molecular weight of 226.2 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is based on a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H13F3N2O2 and a molecular weight of 226.2 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Diastereoselective Synthesis and Enantioselective Synthesis

A key application involves the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. This process, when combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines, demonstrating the compound's utility in generating complex molecular architectures (Lam, Murray, & Firth, 2005).

Synthesis of Pyrrolidines and Piperidines

Another significant application is the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. This methodology introduces iodine at previously unfunctionalized positions and achieves exclusive trans relationships between substituents, showcasing the compound's role in the efficient and selective formation of nitrogen-containing heterocycles (Boto, Hernández, de Leon, & Suárez, 2001).

Site-Directed Conjugation to Peptides

The compound's structure, featuring a 2-amino alcohol, enables its application in site-directed conjugation to peptides and proteins. By exploiting the rapid oxidation of the 2-amino alcohol structure by periodate, it facilitates the modification of peptides at N-terminal Ser or Thr residues, illustrating its potential in bioconjugation and targeted drug delivery strategies (Geoghegan & Stroh, 1992).

Synthesis of Piperidinones and Mimetics

The hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to piperidinones, which are then used to synthesize trifluoromethyl-containing ornithine analogues and thalidomide mimetics, highlights the role of this compound in the development of novel pharmaceuticals. This showcases its importance in creating bioactive molecules with potential therapeutic applications (Tolmachova et al., 2011).

properties

IUPAC Name

2-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)1-3-13(4-2-7)6(14)5-12/h15H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMENWQSXYFNAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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